molecular formula C20H16Cl2N6OS2 B3019484 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide CAS No. 848735-62-6

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B3019484
CAS No.: 848735-62-6
M. Wt: 491.41
InChI Key: IPTIHTMSBBJSSW-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a sophisticated hybrid heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This molecular architecture incorporates multiple privileged structural motifs, including the 1,2,4-triazole system known for its diverse biological activities and the thiazole ring system frequently employed in bioactive molecule design . The compound features a 4-amino-5-phenyl-1,2,4-triazole core connected via a sulfanylacetamide linker to a 2-aminothiazole moiety bearing a 2,4-dichlorobenzyl substituent at the 5-position. This strategic molecular hybridization creates a multifunctional scaffold with potential for interaction with various biological targets. Researchers are investigating this compound primarily as a lead structure in antimicrobial development programs, with particular focus on its activity against drug-resistant bacterial and fungal pathogens. The presence of the 1,2,4-triazole ring system, which appears in numerous commercial fungicides and pharmaceutical agents , suggests potential mechanism of action involving inhibition of ergosterol biosynthesis or interference with fungal cytochrome P450 enzymes. Simultaneously, the 2,4-dichlorophenylthiazole component shares structural similarities with established agrochemical compounds , indicating possible applications in crop protection science. Preliminary investigations suggest the compound may function through multi-target mechanisms, potentially disrupting essential enzymatic processes in pathogens through coordination with metal ions in active sites or through allosteric modulation of protein function. The compound is provided exclusively for research applications in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should employ appropriate safety precautions, including the use of personal protective equipment and engineering controls.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6OS2/c21-14-7-6-13(16(22)9-14)8-15-10-24-19(31-15)25-17(29)11-30-20-27-26-18(28(20)23)12-4-2-1-3-5-12/h1-7,9-10H,8,11,23H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTIHTMSBBJSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to bind with a variety of enzymes and receptors in the biological system. This suggests that the compound could have multiple targets, contributing to its potential biological activities.

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds due to the presence of nitrogen atoms in their structure. This property allows them to interact effectively with their targets, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds, it is likely that multiple pathways could be affected. These could include pathways related to the function or regulation of the compound’s targets.

Result of Action

Given the potential biological activities associated with triazole compounds, the effects could be diverse, depending on the specific targets and pathways involved.

Biological Activity

The compound 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide represents a novel class of biologically active compounds that exhibit significant potential in medicinal chemistry. This article provides an overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5OSC_{19}H_{21}N_{5}OS with a molecular weight of approximately 367.47 g/mol. The structure features a triazole ring connected to a thiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Research indicates that compounds containing the 1,2,4-triazole scaffold can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymes and Kinases : The compound has been shown to inhibit key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cytotoxic Effects : In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example:
    • Colon Carcinoma HCT-116 : IC50 values were reported at 6.2 μM.
    • Breast Cancer T47D : IC50 values were noted at 43.4 μM and 27.3 μM for related compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Nucleic Acids : The triazole structure allows for interaction with nucleic acids, disrupting essential processes in cancer cell growth.
  • Inhibition of Growth Factors : By inhibiting growth factor signaling pathways, the compound can effectively reduce tumor growth .

Study 1: Anticancer Screening

A study published in ResearchGate identified this compound through a screening process on multicellular spheroids, which are more representative of in vivo conditions compared to traditional monolayer cultures. The results indicated promising cytotoxic effects against various cancer types .

Study 2: Mechanistic Insights

Another research article emphasized the role of triazole derivatives in targeting specific cancer pathways. The study provided insights into how structural modifications enhance bioactivity and selectivity towards malignant cells .

Comparative Biological Activity Table

Compound NameTarget Cancer Cell LineIC50 Value (μM)Mechanism
Compound AHCT-1166.2Enzyme Inhibition
Compound BT47D27.3Growth Factor Inhibition
Compound CMCF-743.4Nucleic Acid Interaction

Scientific Research Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism often involves the inhibition of specific enzymes or metabolic pathways crucial for the survival of bacteria and fungi. For instance:

  • Inhibition of Enzymatic Activity : The compound binds to bacterial enzymes, disrupting their function and leading to cell death.
  • Broad-Spectrum Activity : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. Key findings include:

  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, preventing cancer cells from proliferating.
  • Targeting Specific Pathways : It selectively inhibits pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent.

Several studies have documented the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry reported that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than standard antibiotics.
  • Cancer Cell Line Study : Research published in Cancer Letters showed that the compound induced apoptosis in human breast cancer cell lines through mitochondrial pathway activation.
  • Synergistic Effects : Another study indicated that combining this compound with existing antibiotics enhanced overall antimicrobial activity, suggesting potential for combination therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and biological activities based on the provided evidence:

Compound Name & Structure Structural Variations Biological Activity & Key Findings Reference
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide N-(3,4-dichlorophenyl) substituent Structural analog; dichlorophenyl groups enhance lipophilicity and potential bioactivity
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl substituent on triazole Anti-exudative activity (10 mg/kg) comparable to diclofenac (8 mg/kg) in murine models
2-(4-amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides R = 3-chloro-4-methylbenzyl (4h) Anticancer activity; synthesis yield: 68%, m.p. 148°C; characterized by ¹H-NMR
N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Pyridin-4-yl and electron-withdrawing aryl groups Antimicrobial (MIC: 12.5–50 µg/mL), antioxidant (H2O2 scavenging), and anti-inflammatory activities
2-[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide Trifluoromethyl and 2,4-dimethylphenyl groups Enhanced metabolic stability due to CF3 group; potential for CNS-targeted therapies

Key Insights:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF3) improve antimicrobial and anti-inflammatory activities by enhancing electrophilicity and membrane permeability .
  • Aromatic heterocycles (e.g., furan, pyridine) modulate solubility and target specificity. For instance, furan derivatives exhibit potent anti-exudative effects .

Synthetic Yields and Characterization :

  • Triazole-thioacetamides are typically synthesized in moderate yields (60–75%) via nucleophilic substitution, as seen in compound 4h (68% yield, m.p. 148°C) .
  • ¹H-NMR spectra consistently show peaks for NH (δ 12.16 ppm) and CH2 groups (δ 4.16–4.20 ppm), confirming structural integrity .

Biological Performance :

  • Antimicrobial Activity : Derivatives with pyridin-4-yl and dichlorophenyl groups (e.g., KA3, KA14) showed MIC values of 12.5–50 µg/mL against E. coli and S. aureus .
  • Anti-inflammatory Action : Inhibition of protein denaturation (IC50: 40–60 µg/mL) correlates with electron-withdrawing substituents on the phenyl ring .

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and what reaction conditions are critical for successful formation?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting a triazole-3-thione derivative (e.g., 4-amino-5-phenyl-1,2,4-triazole-3-thione) with a chloroacetamide intermediate under alkaline conditions. Key steps include:
  • Dissolving the triazole-thione in ethanol with aqueous KOH to deprotonate the thiol group .
  • Adding a chloroacetamide derivative (e.g., N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-chloroacetamide) to the solution and refluxing for 1–2 hours to facilitate thioether bond formation .
  • Purification via recrystallization from ethanol or ethanol-DMF mixtures to isolate the product .
  • Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of triazole-thione to chloroacetamide) significantly impact yield .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • 1H-NMR : Confirm the presence of key protons, such as the thiazole CH2 group (δ ~4.16–4.20 ppm) and aromatic protons from the dichlorophenyl substituent (δ ~7.05–7.20 ppm) .
  • Elemental Analysis : Verify empirical formulas (e.g., C, H, N, S, Cl content) to ensure purity .
  • Mass Spectrometry : Determine molecular weight via ESI-MS or MALDI-TOF to validate the molecular ion peak .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability for in vivo studies?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates and reduce side reactions .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation .
  • Flow Chemistry : Transition from batch to continuous-flow systems to control exothermic reactions and improve reproducibility, as demonstrated in analogous triazole syntheses .

Q. How should discrepancies in biological activity data (e.g., anti-inflammatory vs. anticancer assays) be analyzed?

  • Methodological Answer :
  • Assay Standardization : Compare activity against reference compounds (e.g., diclofenac sodium for anti-exudative activity) under identical conditions (e.g., 10 mg/kg dose in murine models) .
  • Structural Variants : Test analogs with modified substituents (e.g., replacing 2,4-dichlorophenyl with 4-methoxyphenyl) to isolate pharmacophoric groups responsible for specific activities .
  • Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent residues, crystallinity) that may alter bioavailability .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize derivatives with systematic substitutions on the triazole (e.g., replacing phenyl with furan) and thiazole (e.g., varying halogen positions) rings .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • In Vitro/In Vivo Correlation : Validate SAR hypotheses using parallel assays (e.g., enzyme inhibition + rodent models) to confirm mechanistic relevance .

Data Interpretation and Contradiction Resolution

Q. How can researchers address variability in anti-exudative activity data across different batches?

  • Methodological Answer :
  • Purity Analysis : Use HPLC to quantify impurities (e.g., unreacted chloroacetamide) that may antagonize biological effects .
  • Crystallinity Studies : Perform X-ray diffraction (XRD) to assess polymorphic forms, as crystal packing can influence dissolution rates and bioavailability .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfonyl)-N-acetamides) to identify trends in activity .

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